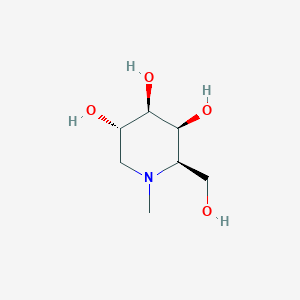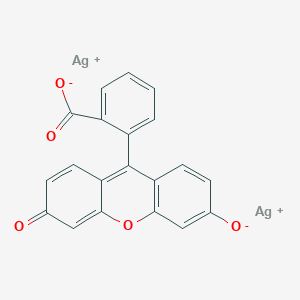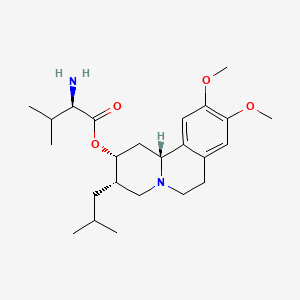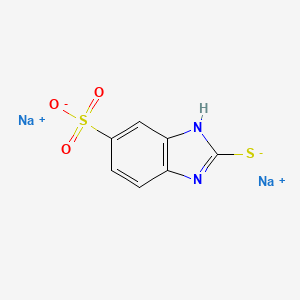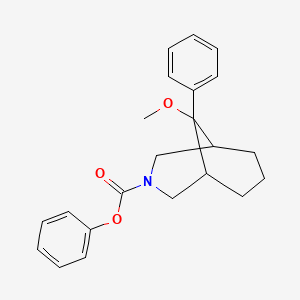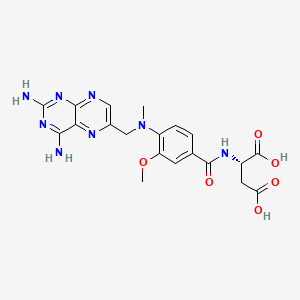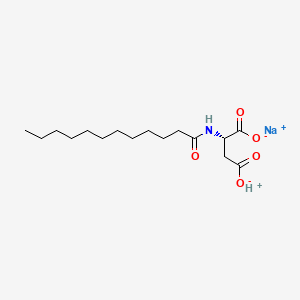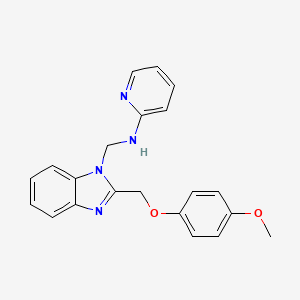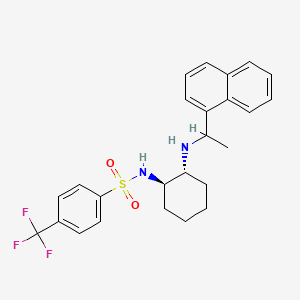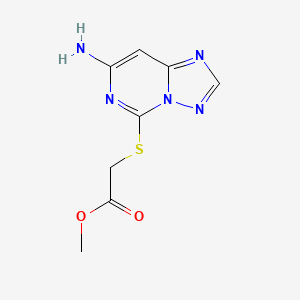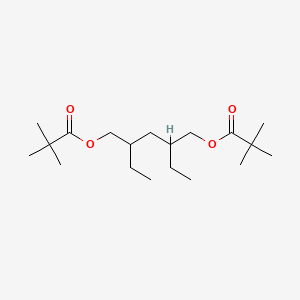
Diethylpentanediol dineopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylpentanediol dineopentanoate is a chemical compound with the molecular formula C19H36O4. It is an ester derived from diethylpentanediol and neopentanoic acid. This compound is primarily used in cosmetic formulations due to its properties as a hair conditioning and skin conditioning agent .
Preparation Methods
The synthesis of diethylpentanediol dineopentanoate involves the esterification of diethylpentanediol with neopentanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Diethylpentanediol dineopentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield diethylpentanediol and neopentanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethylpentanediol dineopentanoate has several scientific research applications:
Cosmetic Industry: It is used as a hair conditioning and skin conditioning agent, providing softness, shine, and volume to hair and maintaining skin in good condition.
Material Science: The compound’s properties make it suitable for use in the formulation of various materials, including polymers and coatings.
Pharmaceuticals: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of diethylpentanediol dineopentanoate in cosmetic formulations involves its ability to form a thin film on the surface of hair and skin. This film provides a protective barrier, reducing moisture loss and enhancing the overall appearance and feel of hair and skin. The molecular targets and pathways involved are primarily related to its physical properties rather than specific biochemical interactions .
Comparison with Similar Compounds
Diethylpentanediol dineopentanoate can be compared with other similar compounds such as:
- Trimethyl Pentanyl Diisobutyrate
- Butylene Glycol Dicaprylate/Dicaprate
- Butylene Glycol Diisononanoate
These compounds share similar ester structures and are used in cosmetic formulations for their conditioning properties. this compound is unique in its specific combination of diethylpentanediol and neopentanoic acid, which imparts distinct physical and chemical properties .
Properties
CAS No. |
762268-78-0 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[4-(2,2-dimethylpropanoyloxymethyl)-2-ethylhexyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H36O4/c1-9-14(12-22-16(20)18(3,4)5)11-15(10-2)13-23-17(21)19(6,7)8/h14-15H,9-13H2,1-8H3 |
InChI Key |
NEOSCXSMCDEQPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CC)COC(=O)C(C)(C)C)COC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


